2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13663300
InChI: InChI=1S/C12H7ClF3NO/c13-11-6-3-9(7-17-11)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H
SMILES: C1=CC(=CC=C1C2=CN=C(C=C2)Cl)OC(F)(F)F
Molecular Formula: C12H7ClF3NO
Molecular Weight: 273.64 g/mol

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine

CAS No.:

Cat. No.: VC13663300

Molecular Formula: C12H7ClF3NO

Molecular Weight: 273.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine -

Specification

Molecular Formula C12H7ClF3NO
Molecular Weight 273.64 g/mol
IUPAC Name 2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine
Standard InChI InChI=1S/C12H7ClF3NO/c13-11-6-3-9(7-17-11)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H
Standard InChI Key QPRJPBJFFAHFPN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CN=C(C=C2)Cl)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=CN=C(C=C2)Cl)OC(F)(F)F

Introduction

Chemical Identity and Structural Properties

2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS: 919478-28-7) is a heteroaromatic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 4-(trifluoromethoxy)phenyl group at the 5-position. Its molecular formula is C₁₂H₇ClF₃NO, with a molar mass of 273.64 g/mol . The trifluoromethoxy (-OCF₃) group imparts significant polarity and electron-withdrawing characteristics, influencing the compound’s reactivity and stability.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight273.64 g/mol
Boiling PointNot reported-
Melting PointNot reported-
LogP (Partition Coeff.)Estimated ~4.4 (similar analogs)
SolubilityLikely low in aqueous media

The compound’s structure has been validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) in related derivatives .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine involves multi-step strategies, often leveraging cross-coupling reactions or nucleophilic substitutions:

  • Chlorination-Fluorination Exchange:

    • Trichloromethylpyridine intermediates undergo vapor-phase fluorination using catalysts like iron fluoride at >300°C to introduce the trifluoromethoxy group .

    • Example: Chlorination of 3-picoline followed by fluorination yields 2-chloro-5-(trifluoromethyl)pyridine analogs .

  • Silver-Mediated C–H Trifluoromethoxylation:

    • Direct functionalization of pyridine via AgF₂/Selectfluor systems enables regioselective trifluoromethoxylation at the ortho-position .

    • Yields: Up to 76% for pyridine derivatives under optimized conditions .

  • Suzuki-Miyaura Coupling:

    • Palladium-catalyzed coupling of chloropyridine boronic esters with 4-(trifluoromethoxy)phenyl halides .

Scalability and Industrial Relevance

Industrial production often employs vapor-phase reactions due to cost efficiency. For instance, simultaneous chlorination/fluorination in fluidized-bed reactors minimizes by-products . Gram-scale syntheses have been demonstrated for related trifluoromethoxylated pyridines .

Biological and Chemical Interactions

Mechanism of Action (Representative Analogs)

  • Enzyme Inhibition: Thiourea derivatives (e.g., ML267) bind to bacterial PPTases, disrupting secondary metabolism (IC₅₀ = 0.29 μM) .

  • Receptor Binding: mGlu5 negative allosteric modulators (NAMs) like CTEP exhibit nanomolar affinity .

Structure-Activity Relationships (SAR)

  • Pyridine Core: Essential for π-π stacking with aromatic residues in enzyme active sites .

  • Trifluoromethoxy Group: Enhances metabolic stability and electronegativity, critical for target selectivity .

  • Chlorine Substituent: Increases lipophilicity and steric hindrance, affecting bioavailability .

Future Directions

  • Synthetic Innovation: Radical trifluoromethoxylation using bis(trifluoromethyl)peroxide (BTMP) could streamline production .

  • Drug Development: Late-stage functionalization of pharmaceuticals (e.g., antifungals, antivirals) using this scaffold .

  • Sustainability: Green chemistry approaches to reduce reliance on halogenated reagents .

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